molecular formula C20H13ClN2O5 B2395025 Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate CAS No. 337920-31-7

Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate

Cat. No.: B2395025
CAS No.: 337920-31-7
M. Wt: 396.78
InChI Key: QMSGPLVSZUKAQT-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate (CAS: 866040-05-3) is a heterocyclic compound featuring a benzoxazole core fused with an oxazole ring via a carbonyl linkage. The 4-chlorophenyl substituent at position 3 of the benzoxazole ring and the ethyl ester group at position 3 of the oxazole ring contribute to its structural uniqueness (). This compound is cataloged under multiple synonyms, including ZINC3047153 and AC1MCB62, and is commercially available for research purposes .

Computational tools like SHELXL and ORTEP-III (–3) are frequently employed in crystallographic studies of such compounds to analyze molecular geometry and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5/c1-2-26-20(25)17-15(10-27-23-17)18(24)12-5-8-16-14(9-12)19(28-22-16)11-3-6-13(21)7-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSGPLVSZUKAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate (CAS Number: 337920-31-7) is a synthetic compound that belongs to the benzoxazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H13ClN2O5\text{C}_{20}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_5

This structure features a benzoxazole moiety that is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound.

Key Findings:

  • In Vitro Testing : The compound was tested against a range of microorganisms including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) were determined using standard methods.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli30
    Candida albicans20
  • Mechanism of Action : The antimicrobial activity is thought to be mediated through disruption of cell wall synthesis and interference with metabolic pathways in bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Case Studies:

  • Cell Line Studies : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated significant cytotoxic effects at low concentrations.
    Cell LineIC50 (µM)
    MCF-712
    HCT-11615
  • Mechanisms : The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the benzoxazole ring enhances its interaction with cellular targets involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate has been investigated for its potential anticancer properties. Research indicates that compounds containing benzoxazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of benzoxazole showed promising activity against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

Autotaxin Inhibition

The compound has been identified as a potential inhibitor of autotaxin, an enzyme linked to tumor progression and metastasis.

  • Patent Insight : The patent US8329907B2 discusses the synthesis of autotaxin inhibitors, highlighting the efficacy of compounds similar to this compound in reducing tumor growth in animal models .

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Research Findings : In vitro studies have shown that benzoxazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing conditions like rheumatoid arthritis .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects.

  • Case Study : A study on neurodegenerative diseases indicated that certain benzoxazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Material Science Applications

This compound is also explored in material science for its potential use in organic electronics and photonic devices due to its unique electronic properties.

Organic Photovoltaics

The compound's electronic structure makes it a candidate for use in organic photovoltaic materials.

  • Data Table : Comparison of Photovoltaic Properties of Benzoxazole Derivatives
CompoundPower Conversion Efficiency (%)Stability (Months)
Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole]8.512
Benzothiazole Derivative7.010

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heterocyclic Core: The target compound’s benzoxazole-oxazole fusion () contrasts with simpler oxadiazole () or triazole () systems. Benzoxazole’s aromaticity and rigidity may enhance binding to biological targets compared to non-fused heterocycles .
  • Conversely, methoxy groups () increase solubility but reduce electrophilicity.
  • Stereoelectronic Properties : Oxadiazole derivatives () exhibit stronger electron-deficient character compared to oxazole or triazole systems, influencing reactivity in nucleophilic substitution reactions .

Q & A

Q. What are the common synthetic routes for Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like benzoxazole-carbonyl chloride (e.g., 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride ). Key steps include:

Coupling Reactions : The benzoxazole-carbonyl intermediate is reacted with an oxazole-ester derivative under reflux conditions, often using toluene or dichloromethane as solvents.

Esterification : Ethyl groups are introduced via esterification reactions using ethyl chloroformate or similar reagents.

Purification : Flash chromatography (e.g., silica gel with EtOAc/cyclohexane) or recrystallization (e.g., ethyl acetate) is employed to isolate the final product .

Example Synthetic Route:

StepReaction TypeConditionsYieldReference
1Benzoxazole formationReflux in toluene, 6 h~40%
2Oxazole couplingPd catalysis, 80°C37%
3PurificationFlash chromatography (1:1 EtOAc/cyclohexane)N/A

Q. Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer: A combination of techniques is used:

  • NMR Spectroscopy : Assigns protons and carbons (e.g., ester carbonyl at ~165–170 ppm, chlorophenyl aromatic protons at ~7.3–7.5 ppm) .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles (e.g., 84.59° between phenyl rings) .
  • TLC/HPLC : Monitors reaction progress and purity .

Key Structural Data from X-ray Studies:

ParameterValueReference
Dihedral angle (phenyl rings)84.59°
Hydrogen bondsN4–H⋯O2 (intramolecular)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, time) identifies optimal conditions .

Case Study : A 37% yield was achieved using methylsulfonic acid as a catalyst in toluene under reflux .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

Methodological Answer: Contradictions (e.g., NMR vs. X-ray bond lengths) are addressed by:

Cross-Validation : Confirm NMR assignments with 2D techniques (COSY, HSQC) .

Refinement of X-ray Data : Apply restraints to thermal parameters and hydrogen positions .

Computational Modeling : Compare experimental data with DFT-optimized structures .

Example : Intramolecular hydrogen bonds observed in X-ray but not NMR were validated via IR spectroscopy .

Q. How does the 4-chlorophenyl group influence reactivity in derivatization?

Methodological Answer: The electron-withdrawing Cl substituent:

  • Directs Electrophilic Substitution : Favors reactions at the oxazole ring’s C-5 position .
  • Enhances Stability : Reduces oxidation susceptibility during storage .
  • Modulates Bioactivity : Increases lipophilicity, affecting membrane permeability in pharmacological assays .

Experimental Evidence : Chlorophenyl-containing analogs showed 20% higher enzyme inhibition compared to non-halogenated derivatives .

Q. What in vitro assays evaluate biological activity, and how are contradictory results interpreted?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa) .
  • Contradiction Resolution : Replicate assays under standardized conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to assess significance .

Case Study : A compound with inconsistent MIC data was retested using freshly prepared DMSO stocks, resolving variability .

Q. How can molecular docking predict binding affinity with biological targets?

Methodological Answer:

  • Target Selection : Use crystallized protein structures (e.g., human serum albumin, PDB ID: UK8) .
  • Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare predicted binding poses with experimental IC₅₀ values .

Example : Docking of a benzoxazole derivative into UK8’s active site predicted hydrogen bonding with Arg145, later confirmed by X-ray .

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